REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:12][C:13]([OH:15])=[O:14])[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O>CCOC(C)=O.[Pd]>[NH2:9][C:8]1[CH:7]=[CH:6][C:5]([CH2:12][C:13]([OH:15])=[O:14])=[CH:4][C:3]=1[O:2][CH3:1]
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Name
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|
Quantity
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2.08 g
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Type
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reactant
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Smiles
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COC=1C=C(C=CC1[N+](=O)[O-])CC(=O)O
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Name
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|
Quantity
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600 mg
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Type
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catalyst
|
Smiles
|
[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the mixture was stirred at ambient temperature under H2 atmosphere overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
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NC1=C(C=C(C=C1)CC(=O)O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |